molecular formula C13H15BClF3O2 B1492480 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 1146214-95-0

2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B1492480
CAS No.: 1146214-95-0
M. Wt: 306.52 g/mol
InChI Key: AAJHNTLYZHVWSZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1146214-95-0) is an organoboron compound with the molecular formula C13H15BClF3O2 and a molecular weight of 306.52 g/mol. This compound is a solid with a predicted density of 1.23±0.1 g/cm³ and is a key building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura (SM) cross-coupling, a widely used method for forming carbon-carbon bonds in the development of pharmaceuticals, agrochemicals, and materials . Pinacol boronic esters are stable, readily prepared reagents that undergo rapid transmetalation with palladium catalysts, making them a "gold standard" for biaryl construction . The chloro and trifluoromethyl substituents on the phenyl ring make this ester a versatile precursor, offering distinct electronic and steric properties for synthesizing complex molecules. Derivatives of phenylboronic acid pinacol ester have been researched for creating reactive oxygen species (ROS)-responsive drug delivery systems, showing potential in targeted treatments for inflammatory diseases like periodontitis . This compound is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal or household product. This product is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJHNTLYZHVWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146214-95-0
Record name 2-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Mechanism of Action

Target of Action

It is known to be a reactant in the suzuki-miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This suggests that its targets could be various organic compounds that participate in this reaction.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It has been used in the synthesis of aryl- and hetarylfurocoumarins, Et canthinone-3-carboxylates, and xanthines. These compounds are involved in a wide range of biological processes, from cellular signaling to enzyme inhibition.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This enables the synthesis of a wide range of organic compounds, including those mentioned above. The specific molecular and cellular effects would depend on the nature of these compounds and their roles in biological processes.

Biological Activity

2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative with potential applications in medicinal chemistry and materials science. Its unique structural features, including the presence of a chloro substituent and a trifluoromethyl group, enhance its chemical reactivity and biological activity. This article delves into the biological activities associated with this compound, summarizing key findings from various studies.

  • Molecular Formula : C₁₃H₁₅BClF₃O₂
  • Molecular Weight : Approximately 306.52 g/mol
  • Structure : The compound features a phenyl ring substituted at the 2-position with a trifluoromethyl group and at the 5-position with a chloro group, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various microorganisms, including:

  • Bacteria :
    • Escherichia coli: Demonstrated moderate inhibition with an MIC lower than that of some established antibiotics.
    • Bacillus cereus: Showed significant antibacterial activity, with an MIC indicating potential as an antibacterial agent.
  • Fungi :
    • Candida albicans and Aspergillus niger: The compound displayed moderate antifungal activity, particularly against Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be developed further as an antimicrobial agent in clinical settings .

The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets. Interaction studies have indicated that the compound may inhibit certain enzymatic pathways, which could explain its antimicrobial effects. For instance, it has been shown to inhibit aminoacyl-tRNA synthetases in bacteria, disrupting protein synthesis .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted using the agar diffusion method confirmed the compound's ability to inhibit microbial growth effectively. The results indicated that at higher concentrations (100 µg), it completely inhibited the growth of both Candida albicans and Aspergillus niger with measurable zones of inhibition .
  • Comparative Analysis :
    • In comparative studies against other boronic acid derivatives, this compound exhibited superior antibacterial activity compared to some known agents like Tavaborole, especially against Bacillus cereus .

Summary of Biological Activities

MicroorganismActivity TypeMIC (µg/mL)Reference
Escherichia coliAntibacterial< 50
Bacillus cereusAntibacterial< 25
Candida albicansAntifungal> 100
Aspergillus nigerAntifungal> 100

Comparison with Similar Compounds

Key Research Findings

Solubility Enhancement : Pinacol esterification universally improves solubility across solvents (e.g., 20–30% higher in acetone than parent acids) .

Biomedical Applications : Pinacol esters like PBAP (structurally similar to the target compound) exhibit reactive oxygen species (ROS) sensitivity, enabling their use in stimuli-responsive drug delivery systems .

Synthetic Utility : The target compound’s -CF₃ group is critical in synthesizing fluorinated biaryl motifs, which are prevalent in bioactive molecules .

Preparation Methods

Typical Reaction Conditions:

Reagents and Conditions Description
Aryl halide (e.g., 2-chloro-5-(trifluoromethyl) bromobenzene) Starting material for borylation
Bis(pinacolato)diboron (B2pin2) Boron source
Palladium catalyst (e.g., Pd(dppf)Cl2·DCM) Catalyst facilitating the borylation
Base (e.g., potassium acetate) Promotes the reaction
Solvent (e.g., 1,4-dioxane) Medium for the reaction
Temperature Typically 80–90 °C for 12–24 hours

This method is well-documented for related compounds and can be adapted for 2-chloro-5-(trifluoromethyl) derivatives.

Esterification with Pinacol

Once the arylboronic acid is obtained, it is reacted with pinacol (2,3-dimethyl-2,3-butanediol) to form the pinacol ester. This step is typically conducted by stirring the boronic acid with pinacol in anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) at room temperature overnight.

Reaction Parameters Details
Boronic acid Prepared from previous step
Pinacol Used in slight excess (1.1–1.2 equivalents)
Solvent Anhydrous diethyl ether or THF
Temperature Room temperature
Time Overnight stirring
Work-up Concentration under reduced pressure, purification by flash chromatography

This method yields the pinacol ester as a stable white solid or oil, depending on the substitution pattern.

Alternative Lithiation-Borylation Route

An alternative preparation involves lithiation of a substituted aryl chloride followed by quenching with a boron electrophile:

  • Step 1: Treatment of 2-chloro-5-(trifluoromethyl)benzene with an alkyl lithium reagent (e.g., n-butyllithium) at low temperature to generate the lithiated intermediate.
  • Step 2: Reaction of the lithiated species with a boron electrophile such as trimethyl borate or pinacol boronates.
  • Step 3: Work-up to isolate the boronic acid or directly the pinacol ester.

Summary Table of Preparation Methods

Method Key Reagents and Conditions Advantages Limitations
Pd-Catalyzed Borylation Aryl halide, bis(pinacolato)diboron, Pd catalyst, KOAc, 90 °C, 24 h High yield, scalable, mild conditions Requires expensive Pd catalyst
Pinacol Esterification Boronic acid, pinacol, Et2O or THF, room temperature, overnight Simple, improves stability Requires prior boronic acid
Lithiation-Borylation Aryl chloride, alkyl lithium, boron electrophile, low temp Regioselective, versatile Requires handling of pyrophoric reagents

Detailed Research Findings

  • Catalyst and Ligand Effects: The choice of palladium catalyst and ligand (e.g., Pd(dppf)Cl2·DCM) significantly influences the yield and selectivity of the borylation reaction.
  • Base Selection: Potassium acetate is commonly used to facilitate transmetalation steps during borylation.
  • Solvent and Temperature: 1,4-Dioxane or tetrahydrofuran are preferred solvents, with temperatures around 80–90 °C to optimize reaction rates without decomposing sensitive groups.
  • Purification: Flash column chromatography using petroleum ether and ethyl acetate mixtures effectively purifies the pinacol ester products, yielding white solids with high purity.
  • Yields: Reported yields for similar trifluoromethyl-substituted phenylboronic acid pinacol esters range from 60% to 90%, depending on the substrate and reaction conditions.

Q & A

Q. How does the pinacol ester group influence the solubility of this boronic acid derivative compared to the parent acid?

The pinacol ester group significantly enhances solubility in organic solvents compared to the parent boronic acid. Studies show that pinacol esters exhibit improved solubility in polar solvents like chloroform and ketones, with minimal variation across solvents (e.g., solubility differences ≤10% in ether vs. acetone). This is attributed to reduced hydrogen bonding and steric shielding of the boron center by the pinacol moiety .

Q. What methods are recommended for synthesizing derivatives via Suzuki-Miyaura coupling using this compound?

Standard protocols involve palladium catalysts (e.g., Pd(dppf)Cl₂) and base (e.g., K₃PO₄) in tetrahydrofuran (THF)/water mixtures under inert atmospheres. Pre-activation of the boronic ester via hydrolysis may be required to enhance reactivity. Reaction temperatures (70–100°C) and stoichiometric ratios (1:1.2 boronic ester:aryl halide) are critical for optimal yields .

Q. What is the stability of this compound under basic aqueous conditions?

At pH 13.5 and 70°C, boronic acid derivatives have a half-life of ~19 hours. However, the pinacol ester form exhibits greater hydrolytic stability due to steric protection, delaying protodeboronation. Stability tests should include pH titration and NMR monitoring to detect decomposition intermediates .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, chloro) influence protodeboronation pathways in this compound?

Electron-withdrawing groups (e.g., -CF₃, -Cl) accelerate protodeboronation by polarizing the B–C bond, favoring direct pathways over prehydrolytic routes. Computational studies (DFT) suggest that steric hindrance from the pinacol group mitigates this effect, but competing auto-catalysis via borate intermediates can complicate kinetics. Contrast with less-substituted analogs to isolate substituent effects .

Q. How should researchers address contradictions in solubility data between experimental and computational models?

Discrepancies arise from solvent polarity and equilibrium reactions (e.g., boroxine formation). Use polynomial models for phenylboronic acid systems (due to anhydride equilibria) and Redlich–Kister equations for esters. Validate with dynamic solubility assays (e.g., gravimetric or UV-Vis methods) in anhydrous solvents to suppress hydrolysis .

Q. What role does this compound play in ROS-responsive drug delivery systems?

The phenylboronic acid pinacol ester acts as a ROS-sensitive trigger. In oxidative environments (e.g., stroke sites), ROS cleave the ester, releasing therapeutic payloads (e.g., H₂S donors) and generating fluorescent byproducts for real-time monitoring. Design experiments using H₂O₂-rich buffers and fluorescence microscopy to track activation .

Q. How does stereochemistry affect radical coupling reactions involving this boronic ester?

Radical-induced 1,2-aryl/alkyl migrations from boron to carbon are stereospecific. For example, chiral organolithium reagents generate radical anions that retain configuration during migration, producing enantiomerically pure boronic esters. Use EPR spectroscopy to characterize radical intermediates and chiral HPLC to validate stereochemical outcomes .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency with sterically hindered partners?

Employ bulky phosphine ligands (e.g., SPhos) to stabilize Pd(0) intermediates. Microwave-assisted heating (120°C, 30 min) enhances reaction rates for hindered substrates. Pre-complexation of the boronic ester with Lewis acids (e.g., Mg(OMe)₂) can also activate the boron center .

Q. How can researchers design stability studies to assess decomposition under varying pH and temperature?

Use accelerated stability testing: incubate the compound in buffered solutions (pH 2–14) at 40–80°C, sampling at intervals for LC-MS analysis. Compare Arrhenius plots to extrapolate shelf-life under storage conditions. Include boroxine and deboronated byproducts in degradation pathways .

Q. What are the implications of the trifluoromethyl group in interactions with biological targets?

The -CF₃ group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in drug candidates. However, it may introduce steric clashes in enzyme-binding pockets. Use molecular docking simulations (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) to quantify binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
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2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

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